2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
This compound is a naphthalimide derivative featuring a benzo[de]isoquinoline-1,3(2H)-dione core linked to a piperazine moiety via an ethyl chain. The piperazine ring is further substituted with a 2-oxo-2-phenylethyl group, introducing a ketone and phenyl group. The compound’s molecular weight (399.45 g/mol) and lipophilic properties (as indicated by its SMILES notation) imply moderate solubility in organic solvents, which is typical for naphthalimide derivatives .
Properties
IUPAC Name |
2-[2-(4-phenacylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c30-23(19-6-2-1-3-7-19)18-28-14-12-27(13-15-28)16-17-29-25(31)21-10-4-8-20-9-5-11-22(24(20)21)26(29)32/h1-11H,12-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQXFXCZJKVYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. It is known that piperazine derivatives, which are part of the compound’s structure, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity.
Mode of Action
Based on its structural similarity to other piperazine derivatives, it is likely that it interacts with its targets by binding to specific receptors, thereby modulating their activity.
Pharmacokinetics
The compound’s drug likeness or “drugability” has been evaluated according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
Biological Activity
The compound 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule notable for its potential therapeutic applications due to its diverse biological activities. Its unique structural features include a benzo[de]isoquinoline backbone fused with a piperazine ring and a phenylethyl moiety, which contribute to its bioactivity profile.
Biological Activity Overview
This compound exhibits a range of biological activities that have been explored through various studies. Key findings include:
- Receptor Binding : Interaction studies indicate that the compound effectively binds to various biological targets, particularly receptors involved in neuropharmacology. Its binding affinity and selectivity are crucial for developing therapeutic agents aimed at treating psychiatric disorders and cancer .
- In Vitro Studies : In vitro pharmacological evaluations have shown that derivatives of this compound exhibit significant receptor-blocking properties. These properties can be beneficial in drug design targeting specific pathways involved in disease progression .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of the benzo[de]isoquinoline framework with the isoindoline moiety. This structural arrangement enhances its bioactivity profile compared to other similar compounds. Below is a comparative table highlighting some structurally similar compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(2-Pyrimidinyl)piperidine | Piperidine ring with pyrimidine | Antidepressant activity |
| 1-(4-Fluorophenyl)piperazine | Piperazine with fluorinated phenyl | Antipsychotic properties |
| 4-(Phenethyl)piperidine | Piperidine with phenethyl group | Analgesic effects |
Neuropharmacological Applications
Research has demonstrated that the compound shows promise in treating neuropsychiatric conditions due to its ability to modulate neurotransmitter systems. For instance, studies have indicated that it may act as an antagonist at certain serotonin receptors, potentially alleviating symptoms of depression and anxiety .
Cancer Research
In cancer research, preliminary studies suggest that the compound may inhibit tumor growth by interfering with signaling pathways critical for cancer cell proliferation. The mechanism appears to involve the inhibition of specific kinases involved in cell cycle regulation .
In Vivo Studies
In vivo studies have further validated its therapeutic potential, showing significant effects on behavior in animal models mimicking human psychiatric disorders. These findings support the hypothesis that the compound could serve as a lead candidate for drug development targeting such conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
A comparative analysis of structurally related compounds reveals key differences in substituents, synthesis pathways, and biological activities:
Physicochemical Comparison
- Thermal Stability : High melting points (>250°C) are common in naphthalimides due to rigid cores, though substituents like phenyl groups may lower melting points slightly .
Preparation Methods
Spectral Analysis
Elemental Analysis
Optimization and Challenges
Selectivity in Piperazine Alkylation
The mono-alkylation of piperazine with phenacyl bromide is critical to avoid bis-alkylation. Using a 1:1 molar ratio and slow addition of phenacyl bromide at 0°C minimizes side products.
Solvent and Base Selection
DMF enhances the solubility of intermediates, while K₂CO₃ ensures efficient deprotonation of the piperazine nitrogen without hydrolyzing the imide.
Purification
Recrystallization from ethanol/DMF removes unreacted starting materials and dimeric byproducts, yielding >95% purity.
Alternative Synthetic Routes
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and how can purity be optimized?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. For example, piperazine derivatives are introduced via alkylation or acylation steps, followed by purification using column chromatography (silica gel) or recrystallization with solvents like ethanol or dichloromethane to achieve >95% purity . To minimize side products, reaction conditions (temperature, stoichiometry) must be tightly controlled. Advanced techniques like high-performance liquid chromatography (HPLC) can further validate purity .
Q. What spectroscopic methods are recommended for characterizing the compound’s structure?
Key techniques include:
- NMR Spectroscopy : 1H/13C NMR to confirm backbone connectivity and substituent positions (e.g., distinguishing piperazine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., C₂₃H₂₀N₄O₃, MW 400.4 g/mol) .
- FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for the isoquinoline-dione and ketone groups) .
Q. How can researchers validate the compound’s solubility and stability for in vitro assays?
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy to detect aggregation.
- Stability : Incubate at 37°C for 24–72 hours and analyze via HPLC to monitor degradation products .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., dopamine or serotonin transporters). Focus on piperazine and benzisoquinoline moieties for hydrogen bonding and π-π stacking .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Q. What experimental strategies can elucidate structure-activity relationships (SAR) for piperazine derivatives?
Q. How to resolve contradictions in pharmacological data (e.g., conflicting binding affinities)?
Q. What crystallization conditions are optimal for X-ray diffraction studies?
Q. How to design stability-indicating analytical methods for long-term storage studies?
Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yield in coupling steps)?
Q. How can AI-driven tools enhance reaction optimization for novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
